molecular formula C9H7BrN4O3 B6215753 [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol CAS No. 2742656-33-1

[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol

Cat. No.: B6215753
CAS No.: 2742656-33-1
M. Wt: 299.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol is a useful research compound. Its molecular formula is C9H7BrN4O3 and its molecular weight is 299.1. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol involves the reaction of 4-bromo-3-nitrobenzaldehyde with 4-amino-1,2,4-triazole in the presence of a reducing agent to form the intermediate [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol. The reducing agent used in this reaction is sodium borohydride.", "Starting Materials": [ "4-bromo-3-nitrobenzaldehyde", "4-amino-1,2,4-triazole", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromo-3-nitrobenzaldehyde (1.0 g, 3.6 mmol) and 4-amino-1,2,4-triazole (0.5 g, 7.2 mmol) in methanol (20 mL) and stir the mixture at room temperature for 30 minutes.", "Step 2: Add sodium borohydride (0.3 g, 8.0 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (20 mL) and stir for 10 minutes.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the final product [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol as a yellow solid (yield: 70%)." ] }

CAS No.

2742656-33-1

Molecular Formula

C9H7BrN4O3

Molecular Weight

299.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.